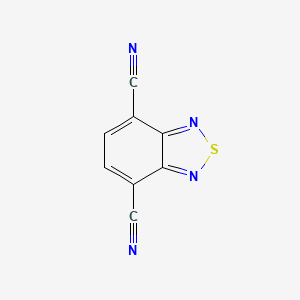

2,1,3-Benzothiadiazole-4,7-dicarbonitrile

Overview

Description

2,1,3-Benzothiadiazole-4,7-dicarbonitrile is an organic compound that belongs to the class of benzothiadiazoles. It is characterized by the presence of two cyano groups attached to the benzothiadiazole ring at positions 4 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

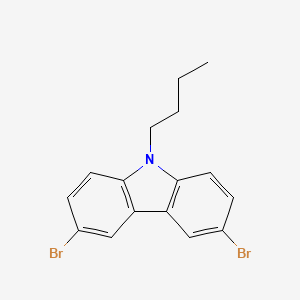

The synthesis of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile typically involves the cyclization of o-phenylenediamine with sulfur and subsequent introduction of cyano groups. One common method includes the reaction of o-phenylenediamine with sulfur monochloride to form 2,1,3-benzothiadiazole, followed by bromination with N-bromosuccinimide and subsequent cyanation using copper(I) cyanide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-4,7-dicarbonitrile undergoes various chemical reactions, including:

Reduction: It can be reduced to form radical anions, which are stable under certain conditions.

Photochemical Reactions: It can participate in photochemical reduction reactions in the presence of suitable electron donors.

Common Reagents and Conditions

Reduction: Common reagents include sodium borohydride and other reducing agents.

Photochemical Reactions: Reagents such as ethylenediaminetetra-acetic acid disodium salt and cetyltrimethylammonium bromide are used in micellar solutions.

Major Products

Scientific Research Applications

2,1,3-Benzothiadiazole-4,7-dicarbonitrile has several scientific research applications:

Electrocatalysis: It is used as an electrocatalyst for hydrogen evolution reactions, showing high Faradaic efficiency.

Materials Science: It is employed in the synthesis of covalent organic frameworks and other advanced materials.

Organic Electronics: It serves as a building block for the synthesis of light-emitting diodes and conducting polymers.

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile in electrocatalysis involves its reduction to form radical anions, which then participate in protonation reactions to produce hydrogen. The nitrile groups at positions 4 and 7 play a crucial role in stabilizing the intermediate species and facilitating the catalytic process .

Comparison with Similar Compounds

Similar Compounds

2,1,3-Benzothiadiazole: Lacks the cyano groups and has different electronic properties.

4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine atoms instead of cyano groups, used in organic electronics.

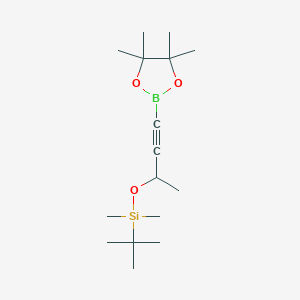

2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Used in cross-coupling reactions and materials synthesis.

Uniqueness

2,1,3-Benzothiadiazole-4,7-dicarbonitrile is unique due to its dual cyano groups, which enhance its electron-accepting properties and make it suitable for applications in electrocatalysis and materials science .

Properties

IUPAC Name |

2,1,3-benzothiadiazole-4,7-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2N4S/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMSJEIURSYOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942170 | |

| Record name | 2,1,3-Benzothiadiazole-4,7-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20138-79-8 | |

| Record name | 2,1,3-Benzothiadiazole-4,7-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020138798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazole-4,7-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

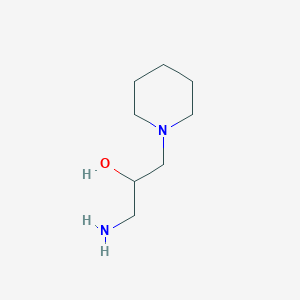

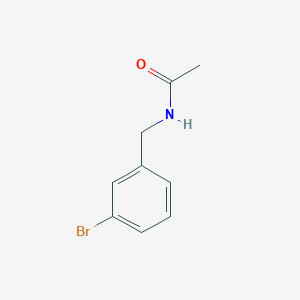

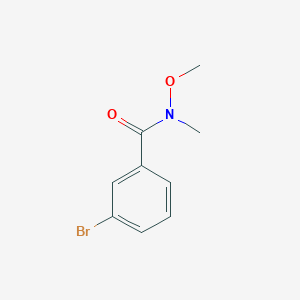

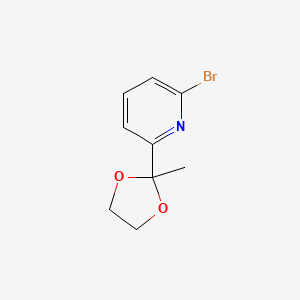

Feasible Synthetic Routes

Q1: What are the key electrochemical properties of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN)?

A: Research using pulse radiolysis and cyclic voltammetry techniques revealed that BTDN undergoes a one-electron reduction in aqueous solutions, forming a radical anion (BTDN–˙). [] This reduction is characterized by a reduction potential of -506 ± 10 mV (cyclic voltammetry) and -490 ± 10 mV (pulse radiolysis). [] The BTDN–˙ species exhibits a characteristic optical absorption spectrum with maxima at 360, 460, 500, 630, and 680 nm, remaining consistent across pH 2.6-7.0. [] This suggests a low pKa for BTDN–˙, corroborated by ab initio calculations. []

Q2: How does the structure of BTDN–˙ contribute to its reactivity?

A: The electron spin resonance (ESR) spectrum of BTDN–˙ provides insight into its reactivity. [] The spectrum indicates hyperfine coupling constants (aH = 0.24 mT, aNA = 0.39 mT, aNB = 0.08 mT) attributed to interactions between the unpaired electron and the hydrogen (H), ring nitrogen (NA), and cyano nitrogen (NB) atoms, respectively. [] These couplings reflect the distribution of electron density within the radical anion and can influence its reactivity towards other molecules.

Q3: Can BTDN mediate electron transfer reactions, and what factors influence this process?

A: Yes, BTDN demonstrates potential as an electron mediator in photochemical systems. Studies show that BTDN, when incorporated into systems like micelles [, ] or vesicle bilayers, [, ] can facilitate electron transfer between donor and acceptor molecules. For instance, under photochemical conditions, BTDN mediates electron transfer from 4-morpholine-ethanesulphonic acid (MES) to anthraquinone-1,5-disulphonate within cationic micelles and across dioctadecyldimethylammonium bromide vesicle bilayers. [] The efficiency of this process is influenced by factors like pH, concentration of surfactants (like cetyltrimethylammonium bromide), and the type of electron donor employed. [, ]

Q4: What insights do we gain from the photochemical reduction of BTDN in the presence of ethylenediaminetetra-acetic acid disodium salt (EDTANa2) and micelles?

A: Research shows that BTDN undergoes photochemical reduction in the presence of EDTANa2 and cetyltrimethylammonium bromide (CTAB) micelles at a pH range of 5–5.5. [] This process leads to the formation of the radical anion BTDN–˙, confirmed through its characteristic visible and ESR spectra. [] Interestingly, BTDN acts as both an electron acceptor and a chromophore in this reaction. [] Further studies revealed that the efficiency of this reduction process is influenced by factors such as pH, CTAB concentration, and EDTANa2 concentration, highlighting the importance of the microenvironment in modulating BTDN's photochemical behavior. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)